1-Cyclohexyl-2-sulfanylidenepyridine-3-carbaldehyde
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Overview
Description
1-Cyclohexyl-2-sulfanylidenepyridine-3-carbaldehyde is an organic compound that features a cyclohexyl group attached to a pyridine ring, with a sulfanylidenepyridine and a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-2-sulfanylidenepyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst.
Addition of the Sulfanylidenepyridine Group:
Formation of the Carbaldehyde Group: The final step involves the oxidation of a primary alcohol to form the carbaldehyde group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-2-sulfanylidenepyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The sulfanylidenepyridine group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-Cyclohexyl-2-sulfanylidenepyridine-3-carboxylic acid.
Reduction: Formation of 1-Cyclohexyl-2-sulfanylidenepyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexyl-2-sulfanylidenepyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-sulfanylidenepyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or function.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-2-thioxopyridine-3-carbaldehyde: Similar structure but with a thioxo group instead of a sulfanylidenepyridine group.
1-Cyclohexyl-2-oxopyridine-3-carbaldehyde: Similar structure but with an oxo group instead of a sulfanylidenepyridine group.
Uniqueness
1-Cyclohexyl-2-sulfanylidenepyridine-3-carbaldehyde is unique due to the presence of the sulfanylidenepyridine group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61856-48-2 |
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Molecular Formula |
C12H15NOS |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
1-cyclohexyl-2-sulfanylidenepyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H15NOS/c14-9-10-5-4-8-13(12(10)15)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2 |
InChI Key |
CSXGPQZCKYLFBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=CC=C(C2=S)C=O |
Origin of Product |
United States |
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